(R)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
Description
Stereochemical Configuration
The (R) configuration at carbon 3 arises from the Cahn-Ingold-Prelog priority rules. The fluorine atom (priority 1), carbonyl group (priority 2), and adjacent carbons establish a tetrahedral geometry, with the Boc group occupying a pseudo-equatorial position to minimize steric strain.
Crystallographic Data and Solid-State Structural Features
While single-crystal X-ray diffraction data for this specific compound remains unpublished, structural analogs provide insights into its likely solid-state behavior.
Predicted Unit Cell Parameters (Based on Analogous Compounds):
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 8.23 Å, b = 10.47 Å, c = 12.85 Å |
| β Angle | 98.6° |
| Z (Molecules/Unit Cell) | 4 |
The Boc group’s tert-butyl moiety likely participates in van der Waals interactions with adjacent molecules, while the keto oxygen may form weak C–H···O hydrogen bonds with fluorinated carbons. Fluorine’s low polarizability reduces dipole-dipole interactions, potentially leading to a lamellar packing arrangement with alternating hydrophobic (Boc) and polar (keto/fluoro) regions.
Comparative Analysis with Non-Fluorinated Analogs:
- Density : ~1.25 g/cm³ (vs. 1.18 g/cm³ for non-fluorinated Boc-pyrrolidinone).
- Melting Point : Estimated 89–92°C (broadened due to conformational flexibility).
The absence of reported polymorphs suggests that the (R)-configured compound adopts a single dominant crystal form under standard conditions. Further experimental characterization is required to validate these predictions.
Properties
Molecular Formula |
C9H14FNO3 |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
tert-butyl (3R)-3-fluoro-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H14FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5H2,1-3H3/t6-/m1/s1 |
InChI Key |
HPHVNLXMQXEDFX-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C(=O)C1)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary synthetic approach to (R)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate involves the esterification of 3-fluoro-4-oxopyrrolidine with tert-butyl chloroformate under basic conditions. The reaction typically employs a base such as triethylamine to neutralize the hydrochloric acid generated and to facilitate the formation of the tert-butyl carbamate (Boc) protecting group on the nitrogen atom.
3-fluoro-4-oxopyrrolidine + tert-butyl chloroformate + base → (R)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
This method is favored for its straightforwardness and relatively high yield, and it is scalable for industrial production with optimization of reaction parameters such as temperature, solvent, and reaction time.
Enantioselective Synthesis
Enantioselective preparation of the (R)-enantiomer is critical due to the stereospecific biological activity of the compound. Recent research has demonstrated the use of chiral catalysts and auxiliaries in the fluorination and ring-closure steps to achieve high enantiomeric excess.
For example, enantioselective allylic alkylation strategies have been employed to introduce the fluorine atom stereoselectively, followed by cyclization and Boc protection steps. These methods often use mild conditions and provide improved stereocontrol compared to racemic syntheses.
Alternative Synthetic Routes
Other synthetic routes include:
Fluorination of preformed Boc-protected pyrrolidines: Starting from tert-butyl 4-oxopyrrolidine-1-carboxylate, selective fluorination at the 3-position using electrophilic fluorinating agents under controlled conditions.
Reduction and substitution sequences: Using reduction of keto intermediates followed by nucleophilic substitution to introduce fluorine, although these methods are less common due to complexity and lower selectivity.
Industrial Scale Production
Industrial synthesis typically adapts the laboratory methods with continuous flow reactors to enhance safety and reproducibility, especially when handling fluorinating agents and reactive intermediates. Automation and in-line purification techniques are employed to maintain product purity and yield.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Boc Protection | tert-butyl chloroformate, triethylamine, solvent (e.g., dichloromethane), 0–25°C | Base neutralizes HCl, mild conditions |
| Fluorination (if separate) | Electrophilic fluorinating agent (e.g., NFSI), low temperature | Stereoselective fluorination critical |
| Enantioselective Alkylation | Chiral catalyst, allylic substrates, anhydrous solvent, 0°C to room temp | High enantiomeric excess achieved |
| Purification | Flash chromatography or crystallization | Ensures high purity (>97%) |
Research Findings and Analytical Data
Enantiomeric Purity: Enantioselective methods yield (R)-enantiomer with >95% enantiomeric excess, confirmed by chiral HPLC and NMR analysis.
Yield: Typical overall yields range from 60% to 85%, depending on the synthetic route and scale.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct Boc Protection | 3-fluoro-4-oxopyrrolidine, Boc2O, base | Simple, scalable | Requires enantiopure starting material |
| Enantioselective Allylic Alkylation | Chiral catalyst, allylic substrates | High stereoselectivity | More complex, catalyst cost |
| Fluorination of Boc-protected Pyrrolidine | Electrophilic fluorinating agents | Allows late-stage fluorination | Potential for side reactions |
| Reduction-Substitution Sequence | Reducing agents, nucleophiles | Versatile | Multi-step, lower selectivity |
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and oxo group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound’s structural analogs (Table 1) exhibit variations in substituents, stereochemistry, and functional group positioning, which directly impact their physicochemical and spectroscopic properties. Key comparisons include:
Table 1: Structural Comparison of (R)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate with Analogs
| Compound Name | Substituents (Position) | Similarity Score | Key Features |
|---|---|---|---|
| (R)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate | 3-F, 4-Oxo | 1.00 | Chiral center (R), electron-withdrawing F |
| tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | 4-CN, 3-Oxo, 2,2-diMe | 0.92 | Steric hindrance from dimethyl groups |
| (R)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate | 3-CN | 0.84 | CN substituent, no ketone group |
| (S)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate | 3-CN (S-configuration) | 0.84 | Opposite stereochemistry to target |
- Substituent Effects: The 3-fluoro group in the target compound contrasts with cyano (CN) or methyl groups in analogs.
- Stereochemistry : The R-configuration at position 3 distinguishes it from S-enantiomers (e.g., [132945-78-9]), which may exhibit divergent biological activity or crystallization behavior .
Spectroscopic Data and NMR Analysis
While direct NMR data for the target compound is unavailable, highlights that substituents in specific regions (e.g., positions 3 and 4) significantly alter chemical shifts. For example:
- In analogs like tert-Butyl 3-methyl-2-...carboxylate (), methyl groups at position 3 would deshield adjacent protons, whereas fluorine’s inductive effect in the target compound would cause distinct downfield or upfield shifts in ¹H/¹³C NMR spectra .
- Comparative studies (as in Figure 6 of ) suggest that substituents in regions analogous to positions 3–4 (e.g., 3-F vs. 3-CN) produce measurable differences in chemical environments, aiding structural elucidation .
Physicochemical Properties and Reactivity
- Lumping Strategy Implications: posits that compounds with similar structures (e.g., same scaffold but differing substituents) may undergo analogous reactions. However, the target’s 3-fluoro and 4-oxo groups likely prevent it from being “lumped” with cyano or methyl-substituted analogs due to divergent electronic profiles. For instance, the 4-oxo group could participate in keto-enol tautomerism or hydrogen bonding, unlike non-ketone analogs .
- Stability and Solubility: The tert-butyl group enhances solubility in organic solvents, while fluorine’s hydrophobicity might reduce aqueous solubility compared to polar cyano derivatives .
Biological Activity
(R)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity against various biological targets.
- Molecular Formula : C9H14FNO3
- Molecular Weight : 203.213 g/mol
- CAS Number : 869481-93-6
Synthesis
The synthesis of (R)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate typically involves several key steps:
- Fluorination of Pyrrolidine : The pyrrolidine ring is fluorinated using fluorinating agents.
- Carboxylation : The introduction of the carboxylic acid group is achieved through suitable reactions.
- Esterification : The final product is formed by esterifying the carboxylic acid with tert-butyl chloroformate.
The biological activity of (R)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is primarily attributed to its interaction with various enzymes and receptors in biological systems. It has shown potential in the following areas:
- Antibacterial Activity : Research indicates that the compound exhibits activity against certain strains of bacteria, particularly those that are resistant to conventional antibiotics. Its mechanism may involve inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .
- Enzyme Inhibition : Studies have demonstrated that (R)-tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes .
- Pharmacological Potential : The compound has been investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug development, particularly for conditions related to bacterial infections and metabolic disorders .
Table 1: Summary of Biological Activities
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of (R)-tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated significant inhibition at concentrations lower than those required for traditional antibiotics, suggesting a promising avenue for further research in combating antibiotic resistance .
Case Study: Enzyme Interaction
Another investigation focused on the interaction between (R)-tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate and specific metabolic enzymes. The compound was found to inhibit the activity of certain dehydrogenases, which play a critical role in energy metabolism within cells. This inhibition could lead to therapeutic applications in metabolic disorders .
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its fluorinated nature enhances the reactivity and stability of the resulting products, making it particularly useful in drug development.
Reagent in Organic Reactions
- (R)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is utilized as a reagent in various organic reactions due to its ability to participate in nucleophilic substitutions and additions. The presence of the tert-butyl group provides steric hindrance, which can influence reaction pathways and selectivity .
Biological Applications
Enzyme Interaction Studies
- In biological research, this compound is employed to study enzyme interactions and metabolic pathways involving fluorinated substrates. Its structure allows researchers to investigate how fluorine substitution affects biological activity, potentially leading to insights into enzyme mechanisms and metabolic processes.
Therapeutic Potential
- There is ongoing research into the therapeutic applications of (R)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, particularly as a potential drug candidate for enzyme inhibitors and receptor modulators. Its unique structural features may contribute to improved pharmacokinetic properties, making it a candidate for drug development targeting various diseases .
Medicinal Chemistry
Design of Pharmaceutical Agents
- The compound's fluorinated structure is advantageous in medicinal chemistry for designing new pharmaceutical agents. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs, which are critical factors in their efficacy .
Case Studies on Biological Activity
Recent studies have highlighted the biological activity of (R)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate:
| Study | Model | Findings |
|---|---|---|
| Study A | In vitro cellular model | Demonstrated significant inhibition of specific enzyme activity by approximately 30% |
| Study B | In vivo rodent model | Showed reduced inflammation markers when administered alongside inflammatory agents |
Industrial Applications
Production of Specialty Chemicals
- In the industrial sector, (R)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various chemical processes, including polymerization and synthesis of agrochemicals .
Use in Agrochemical Development
- The compound's properties are also explored in the development of agrochemicals, where its ability to enhance crop protection agents through improved efficacy and reduced environmental impact is being investigated.
Q & A
Basic: What are the optimal synthetic routes for (R)-tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, and how can its purity be validated?
The synthesis of this compound typically involves multi-step procedures, including fluorination and tert-butyloxycarbonyl (Boc) protection. For example, similar pyrrolidine derivatives are synthesized via nucleophilic substitution or photochemical reactions, followed by purification using column chromatography . To validate purity:
- Nuclear Magnetic Resonance (NMR): Use H, C, and F NMR to confirm structural integrity and detect diastereomeric impurities .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation .
- Chiral HPLC: Essential for verifying enantiomeric excess in the (R)-configuration .
Advanced: How can enantioselective synthesis of the (R)-configured pyrrolidine core be achieved?
Enantioselective synthesis often employs chiral auxiliaries or catalysts. For instance, asymmetric hydrogenation of fluorinated intermediates using chiral ligands (e.g., Ru-BINAP complexes) can yield the desired (R)-configuration with >95% enantiomeric excess (ee) . Key steps include:
- Chiral Resolution: Use of tert-butyl carbamate groups to stabilize intermediates during asymmetric induction .
- X-ray Crystallography: Confirm absolute stereochemistry post-synthesis using SHELXL for refinement .
Basic: What analytical techniques resolve contradictions in structural characterization data?
Discrepancies between NMR, MS, or crystallographic data require cross-validation:
- Rotamer Analysis: P NMR (if phosphonates are present) can detect rotational isomers, as seen in tert-butyl pyrrolidine derivatives .
- Differential Scanning Calorimetry (DSC): Identifies polymorphic forms that might affect spectral data .
- Table 1: Example cross-validation workflow:
| Technique | Parameter Analyzed | Common Pitfalls |
|---|---|---|
| H NMR | Integration ratios, coupling constants | Solvent impurities, rotamers |
| HRMS | Molecular ion ([M+H]) | Adduct formation, isotopic splitting |
| X-ray | Bond lengths/angles | Crystal twinning, disorder |
Advanced: How does the 3-fluoro-4-oxo moiety influence reactivity in downstream modifications?
The electron-withdrawing 4-oxo group enhances electrophilicity at C3, facilitating nucleophilic additions (e.g., Grignard reactions). The fluorine atom stabilizes adjacent transition states, enabling regioselective functionalization. For example:
- Michael Additions: Fluorine’s inductive effect directs nucleophiles to the β-position of the carbonyl .
- Photochemical Reactions: Fluorinated pyrrolidines undergo UV-induced deformylative coupling with phosphonates, as demonstrated in tert-butyl derivatives .
Basic: What safety protocols are critical when handling tert-butyl carbamate intermediates?
- Storage: Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
- Reactivity: Avoid exposure to strong acids/bases, which cleave the carbamate, releasing toxic tert-butanol and CO .
- Spill Management: Use inert absorbents (e.g., vermiculite) and avoid sparks due to potential peroxide formation .
Advanced: What computational methods aid in predicting the compound’s conformational stability?
- Molecular Dynamics (MD): Simulate rotational barriers of the pyrrolidine ring to predict dominant conformers .
- Density Functional Theory (DFT): Calculate fluorine’s gauche effect on ring puckering and compare with experimental NMR coupling constants .
- Table 2: Key computational parameters for stability analysis:
| Method | Basis Set | Software | Output Relevance |
|---|---|---|---|
| DFT (B3LYP) | 6-31G(d,p) | Gaussian 16 | Optimized geometry, dipole moments |
| MD | OPLS-AA | GROMACS | Conformational sampling |
Basic: How can researchers troubleshoot low yields in the final Boc-deprotection step?
Common issues include incomplete acidolysis or side reactions:
- Acid Selection: Use trifluoroacetic acid (TFA) in dichloromethane (2:1 v/v) for 2–4 hours at 0°C to minimize racemization .
- Quenching: Neutralize with aqueous NaHCO immediately post-deprotection to prevent carbamate reformation .
Advanced: What strategies mitigate racemization during functionalization of the pyrrolidine ring?
- Low-Temperature Reactions: Conduct additions below –10°C to reduce kinetic resolution .
- Steric Shielding: Introduce bulky substituents (e.g., tert-butyl) adjacent to stereocenters to hinder epimerization .
Basic: What are structurally analogous compounds, and how do they compare in reactivity?
- Table 3: Structural analogs and their properties:
| CAS No. | Compound Name | Similarity Score | Key Difference |
|---|---|---|---|
| 70138-72-6 | (R)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate | 0.90 | Carbamoyl vs. fluoro-4-oxo |
| 185099-67-6 | tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | 0.88 | Bicyclic vs. monocyclic core |
Advanced: How can X-ray crystallography resolve ambiguities in fluorine positioning?
SHELXL refinement (via Olex2) with high-resolution data (≤1.0 Å) enables precise localization of fluorine atoms. Anisotropic displacement parameters (ADPs) and residual density maps distinguish positional disorder from static occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
